3-(Cyclopropylamino)pyrrolidine-2,5-dione
Overview
Description
“3-(Cyclopropylamino)pyrrolidine-2,5-dione” is a compound that belongs to the family of pyrrolidine-2,5-diones . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives often starts with the reaction between maleic anhydride and aromatic amines . For instance, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the desired compounds by reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Organic Synthesis and Drug Development
Pyrrolidine-2,5-dione derivatives are gaining interest in the fields of organic synthesis and drug development. They serve as important scaffolds for many organic substances, including pharmaceuticals. For instance, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been studied, highlighting the significance of these compounds in synthesizing various derivatives for medicinal chemistry (Yan et al., 2018).
Synthesis of Herbicidal Compounds
Compounds containing the pyrrolidine-2,5-dione structure, especially those with a cyclopropane moiety, have been explored for their potential in developing herbicidal agents. The synthesis and herbicidal activities of such novel compounds have been a focus, indicating the agricultural applications of these chemical structures (Zhu et al., 2013).
Medicinal Chemistry and Therapeutics
In medicinal chemistry, the synthesis and characterization of pyrrolidine-2,5-dione derivatives have been extensively studied. These compounds have shown a range of biological activities, including vasorelaxant properties, which could be significant in developing new therapeutic agents (Shalaby et al., 2016).
Insecticidal Properties
Recent research has demonstrated the insecticidal potential of certain pyrrolidine-2,5-dione derivatives. For example, a study on new spiro-cyclopropanes derived from pyrrolidine-2,3-dione showed extremely high insecticidal activity against various insect species, indicating their potential use in pest control (Ben Hamadi & Guesmi, 2022).
Pharmaceutical Research
Pyrrolidine-2,5-dione derivatives, derived from natural sources, have been found to be convertible into pharmacologically significant skeletons. These compounds demonstrate a wide range of pharmacological activities, such as antidepressant, antiplatelet, antileukemic, and anticancer activities, showing their importance in pharmaceutical research (Habel et al., 2020).
Anti-Microbial and Anti-Tuberculosis Research
The synthesis and biological evaluation of pyrrolidine-2,5-dione derivatives have also been directed towards investigating their antimicrobial and antitubercular properties. Some derivatives have shown moderate inhibitory activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis and related infections (Matviiuk et al., 2014).
Future Directions
The future directions for the research on “3-(Cyclopropylamino)pyrrolidine-2,5-dione” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
Mechanism of Action
Mode of Action
3-(Cyclopropylamino)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by this compound affects several biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a variety of physiological effects . The specific pathways affected and their downstream effects are complex and depend on the context of the cells and tissues involved.
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds, which include this compound, are known to influence their adme properties
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its inhibition of carbonic anhydrase isoenzymes. This can lead to changes in pH and fluid balance within cells and tissues, potentially affecting a variety of cellular processes . The specific effects depend on the context and require further investigation.
Properties
IUPAC Name |
3-(cyclopropylamino)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-3-5(7(11)9-6)8-4-1-2-4/h4-5,8H,1-3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBHFAYAICHQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218107-98-2 | |
Record name | 3-(cyclopropylamino)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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